![molecular formula C15H14ClNO2 B3040378 1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride CAS No. 19518-19-5](/img/structure/B3040378.png)
1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride” would likely be complex due to the presence of multiple functional groups. A related compound, 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione, has been studied using X-ray diffraction analysis to determine its molecular and crystal structures .
Scientific Research Applications
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, the Michael addition of N-heterocycles to chalcones has been achieved using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. This methodology was applied to prepare the bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics .
Neurotropic Drug Development
Heterocyclic compounds play a crucial role in medicinal chemistry. The exploration of derivatives containing key pharmacophore fragments (such as pyridine, thiophene, pyrimidine, and triazine rings) is pivotal. These compounds exhibit diverse biological activities. Investigating derivatives of 1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride may lead to the discovery of novel neurotropic drugs .
Fungicides, Bactericides, and Herbicides
β-Azolyl ketones, including 3-aryl-3-triazolylpropiophenones, have been described as efficient components in formulations for controlling fungi, bacteria, and weeds. The synthesis of β-heteroarylated carbonyl compounds is an area of interest, and 1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride derivatives could contribute to this field .
Cytotoxicity Studies
Indole derivatives, including 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole compounds, have been evaluated for cytotoxic activity against various cell lines. While this specific compound is not directly mentioned, exploring related derivatives could provide insights into their potential cytotoxic effects .
Atom-Efficient Synthetic Protocols
The aza-Michael reaction, which provides access to β-aminocarbonyl derivatives, is a powerful synthetic tool. While 1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride itself may not be directly involved, understanding its reactivity in such reactions contributes to the broader field of efficient synthetic methods .
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-pyridin-1-ium-1-ylprop-2-en-1-one;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO2.ClH/c1-18-14-7-5-13(6-8-14)15(17)9-12-16-10-3-2-4-11-16;/h2-12H,1H3;1H/q+1;/p-1/b12-9+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXJESQDYJYEQ-NBYYMMLRSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-pyridinium-1-ylprop-2-en-1-one chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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